N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a multi-domain structure:
- Indole core: Substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, which introduces a five-membered cyclic amine (pyrrolidine) linked via a ketone.
- 2,4-Dimethoxyphenyl moiety: Electron-donating methoxy groups enhance solubility and may influence metabolic stability .
The compound’s design suggests applications in targeting enzymes or receptors where indole derivatives and cyclic amines are prevalent, such as kinase or protease inhibition.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-30-17-9-10-19(21(13-17)31-2)25-23(28)16-32-22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFYJVKRVUXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidin-1-yl Group: The indole derivative is then reacted with a pyrrolidine derivative in the presence of a suitable base to introduce the pyrrolidin-1-yl group.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the indole derivative.
Formation of the Sulfanylacetamide Linkage: Finally, the sulfanylacetamide linkage is formed by reacting the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Impact of Structural Differences on Properties
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to 4-methylbenzyl () or 4-fluorobenzyl () analogs due to methoxy’s hydrophilic nature.
- LogP : Piperidine-containing analogs () may exhibit higher lipophilicity than pyrrolidine derivatives due to the larger six-membered ring.
Pharmacokinetics
- Metabolic Stability : The 2,4-dimethoxy groups may increase susceptibility to demethylation compared to halogenated (e.g., 4-fluoro in ) or methyl-substituted () analogs.
- Half-Life : Sulfinamide derivatives () could exhibit longer half-lives due to reduced oxidative metabolism compared to sulfanylacetamide linkages.
Pharmacodynamics
- Target Affinity : The pyrrolidine group in the target compound may enhance binding to enzymes with compact active sites (e.g., kinases) compared to bulkier piperidine analogs ().
- Selectivity : The indole core with sulfanylacetamide shows higher specificity for indole-binding targets (e.g., serotonin receptors) than tetrazole-based compounds ().
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound with potential therapeutic applications. This compound is characterized by its complex structure, which includes a pyrrolidine moiety, an indole unit, and a sulfanyl group. Understanding its biological activity is crucial for exploring its pharmacological potential.
- Molecular Formula : C24H27N3O4S
- Molecular Weight : 453.6 g/mol
- CAS Number : 894006-51-0
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The indole component could interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma), HT29 (colorectal cancer).
Anti-inflammatory Activity
The compound may also demonstrate anti-inflammatory effects, as suggested by research on related derivatives that significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in vitro .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (e.g., methoxy groups) enhances biological activity.
- Pyrrolidine Moiety : Essential for maintaining the compound's efficacy against certain targets .
Data Table
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A431 | < 10 | |
| Anticancer | HT29 | < 15 | |
| Anti-inflammatory | iNOS Expression | Significant Reduction |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties, showing promising results against multiple cancer types .
- Pyrrolidine Analogs : Research focused on pyrrolidine-containing compounds demonstrated their effectiveness in reducing tumor growth in vivo models, supporting the potential therapeutic role of N-(2,4-dimethoxyphenyl)-2-{...}acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
